Celgosivir

Alpha-glucosidase inhibitor BVDV HCV surrogate model

Celgosivir (6-O-butanoyl castanospermine; MBI is an orally administered small-molecule prodrug of the natural product castanospermine, a bicyclic iminosugar that acts as a host-directed inhibitor of endoplasmic reticulum α-glucosidase I. By blocking N-linked glycan trimming on viral envelope glycoproteins, celgosivir disrupts the calnexin chaperone pathway and prevents correct folding of viral structural proteins, thereby inhibiting assembly and release of a broad range of enveloped viruses including flaviviruses, pestiviruses, and coronaviruses.

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
Cat. No. B8667660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCelgosivir
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1CN2CCC(C2C(C1O)O)O
InChIInChI=1S/C12H21NO5/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16/h7-8,10-12,14,16-17H,2-6H2,1H3
InChIKeyHTJGLYIJVSDQAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Celgosivir (MBI 3253) – Alpha-Glucosidase I Inhibitor Prodrug for Host-Directed Antiviral Research and Development


Celgosivir (6-O-butanoyl castanospermine; MBI 3253) is an orally administered small-molecule prodrug of the natural product castanospermine, a bicyclic iminosugar that acts as a host-directed inhibitor of endoplasmic reticulum α-glucosidase I [1]. By blocking N-linked glycan trimming on viral envelope glycoproteins, celgosivir disrupts the calnexin chaperone pathway and prevents correct folding of viral structural proteins, thereby inhibiting assembly and release of a broad range of enveloped viruses including flaviviruses, pestiviruses, and coronaviruses [1]. It has been evaluated clinically in over 600 subjects across Phase I/II trials for HCV, HIV, and dengue, establishing a well-characterized oral pharmacokinetic and safety profile [1].

Why Celgosivir Cannot Be Simply Replaced by Other Iminosugar α-Glucosidase Inhibitors or Castanospermine


Celgosivir is a butanoyl ester prodrug rationally designed to overcome the poor oral bioavailability and limited cellular permeability of castanospermine, enabling significantly higher intracellular concentrations of the active metabolite [1]. Unlike monocyclic iminosugars such as N-nonyl-deoxynojirimycin (N-nonyl-DNJ) or miglustat, celgosivir selectively inhibits ER α-glucosidase I without significantly inhibiting glycolipid-processing enzymes, thereby avoiding off-target effects on glycosphingolipid metabolism that confound experimental interpretation [2]. The quantitative evidence below demonstrates that substitution with generic castanospermine or other iminosugar α-glucosidase inhibitors would result in substantial losses in antiviral potency, in vivo efficacy, and pharmacological selectivity.

Celgosivir Differentiating Quantitative Evidence: Comparative Potency, Selectivity, Pharmacokinetics, and Clinical Safety Data for Procurement Decision-Making


Head-to-Head BVDV Plaque Assay: Celgosivir IC50 16 μM vs. Castanospermine IC50 110 μM

In a direct comparative study using bovine viral diarrhoea virus (BVDV) as a surrogate for hepatitis C virus (HCV), celgosivir demonstrated an IC50 of 16 μM in a plaque reduction assay, approximately 6.9-fold more potent than its parent compound castanospermine (IC50 110 μM) and 6.6-fold more potent than N-nonyl-DNJ (IC50 105 μM) [1]. In a parallel cytopathic effect (CPE) assay, celgosivir (IC50 47 μM) remained substantially more active than castanospermine (367 μM) and N-butyl-DNJ (>550 μM) [1]. Of all α-glucosidase inhibitors tested, only N-nonyl-DNJ showed evidence of cellular toxicity (CC50 ≥120 μM) [1].

Alpha-glucosidase inhibitor BVDV HCV surrogate model

In Vivo DENV Lethal Mouse Model: Celgosivir Twice as Potent as Castanospermine on mg/kg Basis

In the AG129 lethal mouse model of antibody-enhanced dengue virus (DENV-2 strain S221) infection, celgosivir administered at 50 mg/kg twice daily (BID) for 5 days provided 100% protection from lethality and was effective even when treatment was delayed until 48 hours post-infection [1]. A direct head-to-head comparison demonstrated that 50 mg/kg BID castanospermine achieved comparable survival efficacy to 25 mg/kg BID celgosivir, establishing that celgosivir is approximately twice as potent as castanospermine on a mg/kg basis with respect to in vivo antiviral efficacy [1]. Pharmacokinetic analysis revealed rapid conversion of celgosivir to castanospermine in mice and identified steady-state minimum concentration (Cmin) as the critical PK parameter correlating with survival [1].

Dengue virus In vivo efficacy Prodrug advantage

Glycolipid Processing Selectivity: Celgosivir Spares Off-Target Host Glycolipid Enzymes Unlike Monocyclic Iminosugars

Celgosivir, a bicyclic iminosugar, was demonstrated to lack capacity for inhibition of glycosphingolipid processing enzymes, in contrast to monocyclic iminosugars such as N-nonyl-DNJ and miglustat which inhibit both glycoprotein and glycolipid processing enzymes [1]. This selectivity was confirmed in primary human macrophages where celgosivir inhibited DENV secretion with an EC50 of 5 μM without any detectable inhibition of glycolipid processing [1]. The study conclusively differentiated the antiviral properties (glycoprotein processing inhibition) from the off-target glycolipid-modulating properties, showing that only ER α-glucosidase inhibition — not glycolipid processing inhibition — is responsible for antiviral activity against DENV [1].

Selectivity Off-target effects Glycolipid processing

Human Pharmacokinetics from Phase 2 CELADEN Trial: Defined Cmin Exposure Correlated with Antiviral Response

In the CELADEN randomized placebo-controlled Phase 2 trial (NCT01619969) of 50 dengue fever patients, celgosivir (400 mg loading dose + 200 mg BID for 5 days) rapidly converted to castanospermine with a mean peak plasma concentration (Cmax) of 5727 ng/mL (30.2 μM), a trough concentration (Cmin) of 430 ng/mL (2.3 μM), and a plasma half-life of 2.5 ± 0.6 hours [1]. The achieved Cmin of 2.3 μM is within range of the in vitro EC50 for DENV in primary human macrophages (5 μM), and pharmacokinetic modeling from the trial demonstrated that optimized dosing regimens could achieve 2.4- to 4.5-fold higher Cmin values (approximately 5.5–10.4 μM) with only a 13% to 33% increase in total daily dose [1].

Pharmacokinetics Prodrug conversion Human clinical trial

Clinical Safety Database: Over 600 Human Subjects Across Multiple Indications Without Drug-Related Serious Adverse Events

Celgosivir has been administered to over 600 human subjects across multiple Phase I and Phase II clinical trials targeting HCV, HIV, and dengue virus infections [1][2]. Across these studies, celgosivir has been consistently well tolerated with the most frequent side effects being generally mild and reversible gastrointestinal symptoms (predominantly diarrhea and flatulence), and no drug-related serious adverse events were reported [1]. This clinical safety database substantially exceeds that available for any other investigational iminosugar α-glucosidase inhibitor, which remain at the preclinical or very early clinical stage with fewer than a few dozen human exposures reported.

Safety Clinical experience Tolerability

Celgosivir Application Scenarios: Where Quantitative Differentiation Drives Procurement and Experimental Advantage


Hepatitis C Virus (HCV) and Pestivirus Antiviral Pharmacology — High-Potency Surrogate Model Screening

Celgosivir provides a 6.9-fold potency advantage over castanospermine (IC50 16 μM vs. 110 μM) and a favorable safety margin relative to N-nonyl-DNJ (no detectable cytotoxicity vs. CC50 ≥120 μM) in the validated BVDV surrogate model for HCV [1]. Its additive-to-synergistic antiviral interaction with interferon-α and ribavirin supports combination screening and mechanistic interaction studies in pestivirus systems [1]. Researchers conducting HCV antiviral discovery with BVDV-based assays benefit from reduced compound consumption and lower confounding cytotoxicity compared to iminosugar alternatives.

Dengue Virus (DENV) and Flavivirus In Vivo Efficacy — Translationally-Informed Dosing for Animal Models

In the AG129 lethal DENV mouse model, celgosivir achieves 100% survival at 50 mg/kg BID and is twice as potent as castanospermine on an mg/kg basis [1]. The published human PK data from the CELADEN trial establish that BID dosing achieves trough plasma castanospermine concentrations (Cmin 2.3 μM) near the in vitro antiviral EC50 (5 μM in primary human macrophages), and PK modeling demonstrates that Cmin can be increased to 5.5–10.4 μM with modest dose adjustments . These data enable cost-effective in vivo dengue studies with a direct translational PK/PD bridge to clinical dose selection — a capability absent for other iminosugar candidates.

SARS-CoV-2 and Emerging Coronavirus Inhibitor Repurposing — Selective Glycoprotein Processing Inhibition

Celgosivir inhibits authentic SARS-CoV-2 replication in Vero E6 cells in a dose-dependent manner, preventing virus-induced cell death and reducing viral Spike protein levels through canonical castanospermine-mediated blockade of ER α-glucosidase I [1]. Its selectivity for glycoprotein processing over glycolipid processing (confirmed in primary human macrophages) eliminates off-target effects on host sphingolipid metabolism that could confound mechanistic studies of coronavirus envelope glycoprotein biogenesis and egress . This makes celgosivir a superior chemical probe for dissecting host-directed antiviral mechanisms against SARS-CoV-2 and related coronaviruses compared to less-selective monocyclic iminosugars.

Host-Directed Antiviral Research Tool for Viral Glycoprotein Maturation Studies Across Enveloped Virus Families

As a selective, commercially available inhibitor of ER α-glucosidase I that spares glycolipid processing enzymes, celgosivir serves as a cleaner pharmacological tool than monocyclic iminosugars (e.g., N-nonyl-DNJ) for dissecting the role of N-linked glycan processing in viral envelope glycoprotein folding, assembly, and secretion across diverse virus families including Flaviviridae, Coronaviridae, and Retroviridae [1]. Its prodrug design ensures efficient intracellular conversion to castanospermine with well-characterized pharmacokinetics, improving experimental reproducibility across cell culture and in vivo systems compared to direct application of the poorly membrane-permeable parent compound castanospermine . The clinical safety database of over 600 subjects also supports its use in translational studies aiming for eventual clinical testing .

Quote Request

Request a Quote for Celgosivir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.